
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
作用機序
The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
生化学的および生理学的効果
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can induce oxidative stress, DNA damage, and apoptosis in cancer cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can reduce tumor growth and improve survival rates in animal models of cancer. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.
将来の方向性
There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one and the development of new 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one derivatives with improved potency and selectivity. Additionally, the potential use of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.
合成法
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one as a yellow crystalline solid with a melting point of 77-78°C. The purity of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be improved by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a plant growth regulator and as a fungicide.
特性
CAS番号 |
19396-77-1 |
|---|---|
製品名 |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
InChIキー |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
正規SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
同義語 |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



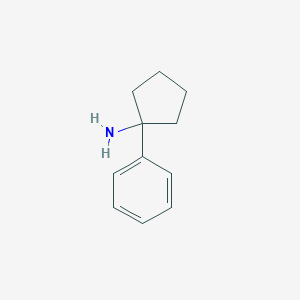
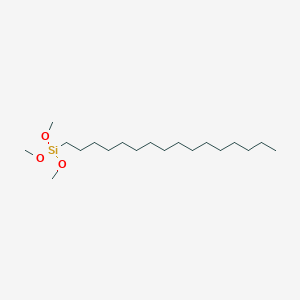
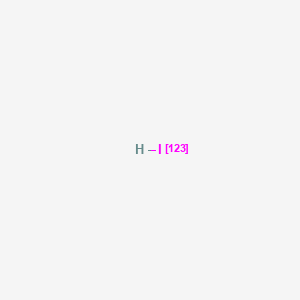

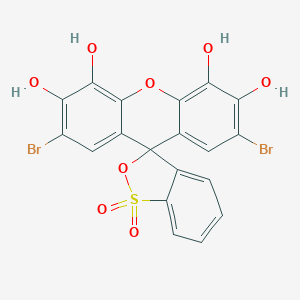


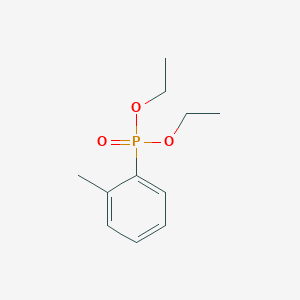
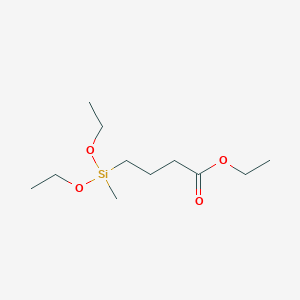

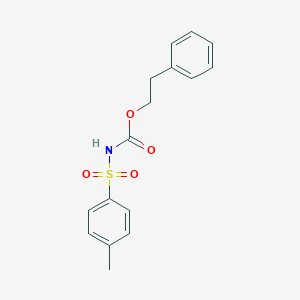
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

